4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
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Overview
Description
4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two benzo[e]indole moieties connected by a hepta-1,3,5-trien-1-ylidene linker, with additional sulfonate groups enhancing its solubility in aqueous environments. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate typically involves a multi-step process. The initial step often includes the preparation of the benzo[e]indole intermediates, followed by the formation of the hepta-1,3,5-trien-1-ylidene linker through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[e]indole moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce reduced indole derivatives .
Scientific Research Applications
4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cellular imaging and tracking studies.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking in biological systems. Additionally, its ability to generate reactive oxygen species under light exposure makes it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
2-(6-(Acetylphenylamino)-1,3,5-hexatrienyl)-1,1-dimethyl-3-sulfobutyl-1H-benzo[e]indolium Inner Salt: Similar in structure but with different functional groups.
1-Methyl-3-(4-sulfobutyl)imidazolium Hydrogen Sulfate: Shares the sulfonate group but differs in the core structure
Uniqueness
4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate stands out due to its dual benzo[e]indole moieties and the hepta-1,3,5-trien-1-ylidene linker, which confer unique electronic and photophysical properties .
Properties
Molecular Formula |
C43H48N2O6S2 |
---|---|
Molecular Weight |
753.0 g/mol |
IUPAC Name |
4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O6S2/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51) |
InChI Key |
BDBMLMBYCXNVMC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
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